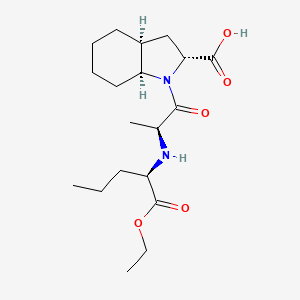
Sulfonium, (3,7-phenothiazinylene)bis(dimethyl-, disulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfonium, (3,7-phenothiazinylene)bis(dimethyl-, disulfate) is an organosulfur compound with the molecular formula C16-H19-N-S3.2H-O4-S and a molecular weight of 515.68 . This compound features a sulfonium ion, which is a positively charged ion with three organic substituents attached to sulfur . Sulfonium compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sulfonium compounds typically involves the reaction of thioethers with alkyl halides. For example, dimethyl sulfide reacts with iodomethane to yield trimethylsulfonium iodide . The reaction proceeds via a nucleophilic substitution mechanism (S_N2), where iodide acts as the leaving group .
Industrial Production Methods: Industrial production methods for sulfonium compounds often involve the oxidative coupling of thiols. Thiols are readily oxidized by various oxidants to form disulfides. Molecular oxygen is commonly used as an oxidant for the aerobic S-S coupling reactions of aryl thiols, yielding disulfides in good to excellent yields . This method is efficient and environmentally friendly, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Sulfonium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution. For instance, dimethyl sulfoxide (DMSO) can be oxidized to form dimethyl sulfone . Additionally, sulfonium salts can participate in electrophilic reactions due to the positive charge on the sulfur atom .
Common Reagents and Conditions: Common reagents used in the reactions of sulfonium compounds include acids (e.g., HCl, H2SO4), oxidants (e.g., molecular oxygen), and alkyl halides (e.g., iodomethane) . Reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol (EtOH) for aerobic coupling reactions .
Major Products Formed: The major products formed from the reactions of sulfonium compounds include disulfides, sulfoxides, and sulfones . These products are valuable intermediates in organic synthesis and have applications in various fields, including pharmaceuticals and materials science.
Wissenschaftliche Forschungsanwendungen
Sulfonium compounds have a wide range of scientific research applications. In chemistry, they are used as intermediates in the synthesis of complex molecules . In biology, sulfonium compounds play a role in the stabilization of proteins and the design of peptide-based drugs . In medicine, sulfonium salts are explored for their potential as antibacterial agents and drug delivery systems . In industry, sulfonium compounds are used in the production of polymers and as vulcanizing agents .
Wirkmechanismus
The mechanism of action of sulfonium compounds involves their ability to act as electrophiles due to the positive charge on the sulfur atom . This electrophilic nature allows them to participate in various chemical reactions, including nucleophilic substitution and oxidation. Sulfonium compounds can also form sulfur ylides, which are useful in carbon-carbon bond-forming reactions . The molecular targets and pathways involved in the action of sulfonium compounds depend on their specific structure and the nature of the substituents attached to the sulfur atom.
Vergleich Mit ähnlichen Verbindungen
Sulfonium compounds are similar to other organosulfur compounds, such as sulfoxides and sulfones. sulfonium compounds are unique in their ability to form stable cations with three organic substituents attached to sulfur . This structural feature distinguishes them from sulfoxides, which have a sulfur-oxygen double bond, and sulfones, which have two sulfur-oxygen double bonds . Similar compounds include dimethyl sulfoxide (DMSO), dimethyl sulfone, and various sulfonium salts .
Conclusion
Sulfonium, (3,7-phenothiazinylene)bis(dimethyl-, disulfate) is a versatile organosulfur compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for various scientific research applications.
Eigenschaften
CAS-Nummer |
102432-82-6 |
|---|---|
Molekularformel |
C16H21NO6S5 |
Molekulargewicht |
483.7 g/mol |
IUPAC-Name |
(7-dimethylsulfonio-10H-phenothiazin-3-yl)-dimethylsulfanium;hydrogen sulfite |
InChI |
InChI=1S/C16H19NS3.2H2O3S/c1-19(2)11-5-7-13-15(9-11)18-16-10-12(20(3)4)6-8-14(16)17-13;2*1-4(2)3/h5-10,17H,1-4H3;2*(H2,1,2,3)/q+2;;/p-2 |
InChI-Schlüssel |
CWRXCNTUAZACQN-UHFFFAOYSA-L |
Kanonische SMILES |
C[S+](C)C1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)[S+](C)C.OS(=O)[O-].OS(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


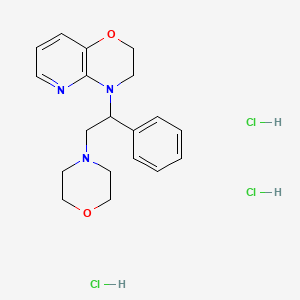
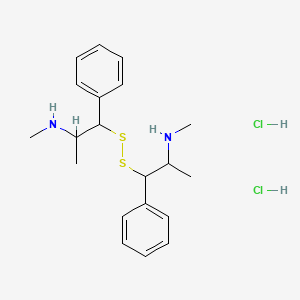
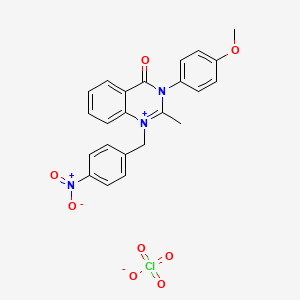

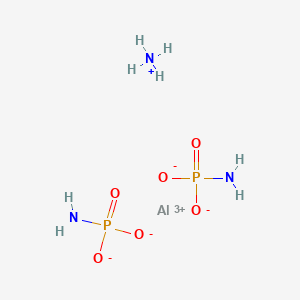
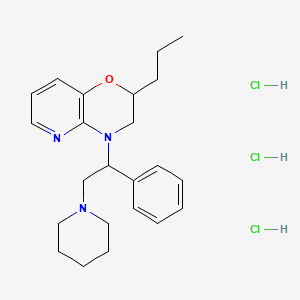
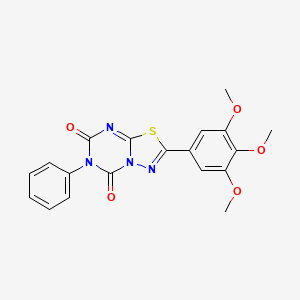



![(6aS,10aS)-9-(imidazol-1-ylmethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B12754545.png)
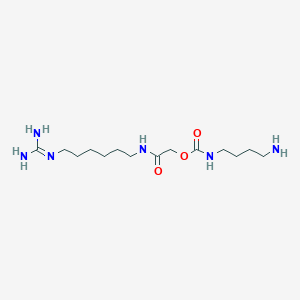
![calcium;[(Z)-1-chlorobutylideneamino] N,N-diethylcarbamate;dichloride](/img/structure/B12754554.png)
